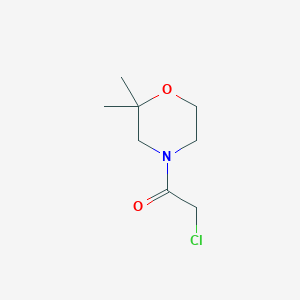

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Description

BenchChem offers high-quality 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-8(2)6-10(3-4-12-8)7(11)5-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVUHSMWWFSXLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCO1)C(=O)CCl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156407-28-1 | |

| Record name | 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

This guide provides a comprehensive technical overview for the , a valuable α-halo ketone intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations for reaction control, and critical safety protocols.

Strategic Importance and Retrosynthetic Analysis

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a key building block in medicinal and agrochemical chemistry.[1] Its structure incorporates a reactive α-chloro ketone moiety, making it a bifunctional electrophile primed for subsequent nucleophilic substitutions and elaborations.[2][3][4] This dual reactivity allows for the efficient introduction of the N-(2,2-dimethylmorpholinyl)acetamido group into more complex molecular scaffolds, a common strategy in the rational design of bioactive compounds.[5][6]

A logical retrosynthetic analysis deconstructs the target molecule into its fundamental precursors. The core amide bond points directly to a nucleophilic acyl substitution reaction, specifically the N-acylation of a secondary amine. This simplifies the synthesis to two commercially available starting materials: 2,2-dimethylmorpholine and chloroacetyl chloride .

Caption: Mechanism of Nucleophilic Acyl Substitution.

Causality Behind Experimental Choices:

-

Solvent Selection: An inert, aprotic solvent like dichloromethane (DCM) or diethyl ether is crucial. These solvents will not react with the highly electrophilic chloroacetyl chloride, unlike protic solvents (e.g., water, alcohols) which would be acylated themselves.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically 0-10°C) using an ice bath is essential to prevent uncontrolled reaction rates and the formation of side products. [7]* Role of the HCl Scavenger: As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is formed. In the absence of a base, this strong acid would protonate the nitrogen of the starting 2,2-dimethylmorpholine. The resulting ammonium salt is no longer nucleophilic, which would halt the reaction. A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is added to irreversibly "scavenge" or neutralize the HCl as it forms, allowing the reaction to proceed to completion. [8]* Order of Addition: Chloroacetyl chloride is added dropwise to the solution containing the amine and the base. [7][8]This standard procedure ensures that the highly reactive electrophile is never in excess, allowing for better control over the exotherm and minimizing potential side reactions.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and scaled according to specific laboratory requirements and safety assessments.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas inlet (Nitrogen or Argon)

-

Ice bath

-

2,2-Dimethylmorpholine

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Setup: Assemble the dry three-necked flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Place the entire apparatus in an ice bath.

-

Reagent Preparation: In the flask, dissolve 2,2-dimethylmorpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Stir the solution under an inert atmosphere and allow it to cool to 0-5°C.

-

Controlled Addition: Charge the dropping funnel with chloroacetyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.

-

Reaction: Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.

-

Aging: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour, then let it slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture again in an ice bath and slowly quench by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and finally with brine.

-

Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one must be confirmed through analytical methods.

| Property | Data |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol [9] |

| Appearance | Typically an off-white solid or colorless oil |

| IUPAC Name | 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone |

Expected Analytical Signatures:

-

¹H NMR: Will show characteristic peaks for the morpholine ring protons, the gem-dimethyl singlet, and a singlet for the α-chloro methylene (-CH₂Cl) group.

-

¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon, the α-chloro carbon, and the carbons of the dimethylmorpholine ring.

-

FT-IR: A strong absorption band in the region of 1650-1670 cm⁻¹ corresponding to the amide carbonyl (C=O) stretch will be prominent.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Hazard Management and Safety Protocol

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

| Chemical | Primary Hazards | Recommended PPE & Handling |

| Chloroacetyl Chloride | Severe Corrosive , Toxic by all routes , Lachrymator , Water-reactive [10][11][12] | Work exclusively in a fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, and a face shield. [10] |

| Triethylamine | Flammable, Corrosive, Irritant | Handle in a fume hood. Avoid ignition sources. Wear standard PPE. |

| Dichloromethane | Volatile, Suspected Carcinogen, Irritant | Handle in a fume hood to avoid inhalation. Wear standard PPE. |

Synthetic Utility and Downstream Applications

The title compound is a versatile intermediate primarily due to its nature as an α-halo ketone. The α-carbon is highly electrophilic and susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, azides), enabling the construction of more complex molecules.

Caption: General downstream reactivity of the target compound.

This reactivity makes it an essential precursor in the synthesis of various pharmaceutical and agrochemical agents, where the morpholine moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

References

-

α-Halo ketone - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

-

New Jersey Department of Health. (1999). Hazard Summary: Chloroacetyl Chloride. Retrieved February 15, 2026, from [Link]

-

Fiveable. (2025). Preparation of alpha-halo ketones. Retrieved February 15, 2026, from [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009–5095. [Link]

-

Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1557–1567. [Link]

-

Kumar, A., et al. (2019). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 417-422. [Link]

-

Kumar, A., et al. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]

- Google Patents. (n.d.). EP1293494B1 - Process for preparing alpha-halo-ketones.

-

Kumar, A., et al. (2019). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(4), 423-430. [Link]

-

Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved February 15, 2026, from [Link]

-

Labaf, S., et al. (2015). Amination and thiolation of chloroacetyl cellulose through reactive dissolution in N,N-dimethylformamide. Carbohydrate Polymers, 117, 870-876. [Link]

-

MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. Retrieved February 15, 2026, from [Link]

-

ChemBK. (2024). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved February 15, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025). 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. Retrieved February 15, 2026, from [Link]

-

Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. [Link]

-

Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved February 15, 2026, from [Link]

-

Research & Reviews: Journal of Chemistry. (2017). Synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Under Solvent-free Condition. Retrieved February 15, 2026, from [Link]

-

MDPI. (2026). From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. Retrieved February 15, 2026, from [Link]

-

ETH Research Collection. (2020). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. Retrieved February 15, 2026, from [Link]

Sources

- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. jocpr.com [jocpr.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. nj.gov [nj.gov]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. What is the hazard of Chloroacetyl chloride to humans?_Chemicalbook [chemicalbook.com]

chemical properties of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. As a derivative of morpholine, this compound incorporates a reactive α-chloro amide functional group, positioning it as a valuable and versatile intermediate in synthetic organic chemistry. The presence of the gem-dimethyl substitution on the morpholine ring offers steric influence that can be exploited to modulate physicochemical properties and downstream biological activity in drug discovery and materials science applications. This document details its foundational physicochemical characteristics, provides a robust, field-proven protocol for its synthesis via N-acylation, explores its primary reaction pathways, and outlines essential safety and handling protocols. The insights herein are intended to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively utilize this compound as a strategic building block in complex molecular design.

Physicochemical and Spectroscopic Profile

The structural uniqueness of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one—combining a stable heterocyclic core with a reactive electrophilic center—defines its chemical behavior. While specific experimental data for this exact molecule is not extensively published, its properties can be reliably extrapolated from closely related analogs such as the parent compound, 2-chloro-1-morpholinoethan-1-one, and other substituted chloroacetyl amides.

Key Physicochemical Properties

The introduction of the gem-dimethyl groups is anticipated to decrease the compound's melting point and boiling point relative to its unsubstituted morpholine counterpart due to a disruption in crystal lattice packing, while slightly increasing its lipophilicity.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₈H₁₄ClNO₂ | Based on structure |

| Molecular Weight | 191.66 g/mol | Calculation from formula[1] |

| IUPAC Name | 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | IUPAC nomenclature rules |

| Appearance | Colorless to light yellow liquid or low-melting solid | Extrapolated from analogs[2] |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water | Predicted based on structure and analog data[3] |

| Reactivity | Reactive towards nucleophiles; Incompatible with strong bases and oxidizing agents | Based on α-chloro amide functionality[3] |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected characteristic signals based on its molecular structure and data from analogous compounds.[4]

-

¹H-NMR (400 MHz, CDCl₃):

-

δ ~4.10 ppm (s, 2H): A sharp singlet corresponding to the two protons of the chloromethyl group (-C(=O)CH₂ Cl).

-

δ ~3.70 ppm (m, 4H): A multiplet representing the four protons on the morpholine ring adjacent to the oxygen and nitrogen atoms (-OCH₂ CH₂ N-).

-

δ ~2.50 ppm (t, 2H): A triplet for the two protons of the morpholine ring adjacent to the gem-dimethyl group (-C(CH₃)₂CH₂ N-).

-

δ ~1.30 ppm (s, 6H): A distinct singlet for the six equivalent protons of the two methyl groups (-C(CH₃ )₂).

-

-

¹³C-NMR (100 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon (C =O).

-

δ ~75 ppm: Quaternary carbon of the gem-dimethyl group (C (CH₃)₂).

-

δ ~67 ppm: Morpholine ring carbon adjacent to oxygen (-OC H₂-).

-

δ ~50 ppm: Morpholine ring carbon adjacent to the gem-dimethyl group (-C H₂C(CH₃)₂).

-

δ ~45 ppm: Morpholine ring carbon adjacent to nitrogen (-NC H₂-).

-

δ ~41 ppm: Chloromethyl carbon (-C H₂Cl).

-

δ ~25 ppm: Methyl carbons (-C H₃).

-

-

FT-IR (KBr, cm⁻¹):

Synthesis and Mechanism

The most direct and efficient synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is achieved through the N-acylation of 2,2-dimethylmorpholine with chloroacetyl chloride.[6][7] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via a well-established mechanism. The lone pair of electrons on the secondary amine nitrogen of 2,2-dimethylmorpholine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[5][7] The electrophilicity of this carbon is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms.[7] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A tertiary amine base, such as triethylamine (TEA), is included as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[5]

Synthesis Workflow Diagram

Sources

- 1. 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(2-CHLOROACETYL)MORPHOLINE | 1440-61-5 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Part 1: Executive Summary & Chemical Identity

The Molecule

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical compounds. Unlike its common analog (4-(chloroacetyl)morpholine), the 2,2-dimethyl substitution pattern introduces steric bulk and asymmetry, properties often exploited to modulate metabolic stability (blocking metabolic soft spots) and conformational rigidity in drug design.

Chemical Registry Data

This compound is often synthesized in situ or on-demand in drug discovery campaigns. While the product itself lacks a widely indexed commercial CAS number in public databases, it is derived from well-defined precursors.

| Property | Data |

| Chemical Name | 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |

| Common Synonyms | 4-(Chloroacetyl)-2,2-dimethylmorpholine; 2,2-Dimethyl-4-(chloroacetyl)morpholine |

| CAS Number | Not Widely Listed (See Precursor Identity below) |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.66 g/mol |

| SMILES | CC1(C)CN(C(=O)CCl)CCO1 |

| Precursor CAS | 147688-58-2 (2,2-Dimethylmorpholine) |

Critical Note for Researchers: Do not confuse this compound with the commercially ubiquitous 2,6-dimethyl isomer. The 2,2-dimethyl substitution provides a distinct pharmacological profile due to its gem-dimethyl effect.

Part 2: Synthesis & Manufacturing Protocol

Strategic Rationale

The synthesis relies on a standard Schotten-Baumann-type acylation. The critical factor is controlling the exotherm to prevent double-alkylation or polymerization, and ensuring the complete removal of the acid scavenger (base) to prevent downstream side reactions during the "warhead" coupling phase.

Reagents & Materials

-

Substrate: 2,2-Dimethylmorpholine (CAS 147688-58-2)[1]

-

Electrophile: Chloroacetyl chloride (CAS 79-04-9)

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Protocol

Valid for 10 mmol scale. Scale-up requires active cooling.

-

Preparation: Charge a round-bottom flask with 2,2-dimethylmorpholine (1.0 equiv) and DCM (10 volumes). Add Triethylamine (1.2 equiv).

-

Cooling: Cool the solution to 0°C using an ice/water bath. Ensure vigorous stirring.

-

Addition: Add Chloroacetyl chloride (1.1 equiv) dropwise over 15–30 minutes.

-

Expert Insight: The reaction is highly exothermic. Maintain internal temperature < 5°C to minimize the formation of colored impurities.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The amine starting material should be consumed.

-

-

Workup:

-

Wash with 1N HCl (to remove excess amine/base).

-

Wash with Sat. NaHCO₃ (to neutralize acidity).

-

Wash with Brine , dry over Na₂SO₄ , and concentrate in vacuo.

-

-

Purification: The crude product is typically a pale yellow oil or low-melting solid. If high purity is required for library synthesis, pass through a short silica plug eluting with 30% EtOAc/Hexane.

Synthesis Pathway Visualization

Caption: Acylation pathway for the synthesis of the target alpha-chloroamide scaffold.

Part 3: Reactivity & Applications in Drug Discovery

Mechanism of Action (The "Warhead" Concept)

This molecule serves as a bifunctional linker .

-

Amide Bond: Stable under physiological conditions; provides the structural connection to the morpholine solubilizing group.

-

Alpha-Chloro Group: Acts as a moderate electrophile. It is specifically designed to react with nucleophiles (thiols, amines) via an S_N2 mechanism .

In covalent drug discovery, this motif is often used to target non-catalytic cysteines. The reactivity of the chloride is lower than that of an acrylamide (Michael acceptor), making it suitable for specific "proximity-driven" covalent bonding where high selectivity is required.

Key Applications

-

PROTAC Linker Synthesis: The morpholine ring acts as a rigid spacer that improves the physicochemical properties (solubility, logD) of the linker chain connecting the E3 ligase ligand and the protein of interest (POI) ligand.

-

Fragment-Based Drug Discovery (FBDD): Used as a "capping group" to explore the S_N2 reactivity space of a binding pocket.

-

Metabolic Stability: The gem-dimethyl group at the 2-position sterically hinders oxidative metabolism at the adjacent ether carbon, a common clearance pathway for morpholines.

Reactivity Workflow Visualization

Caption: S_N2 displacement mechanism utilized in covalent inhibitor design and linker synthesis.

Part 4: Safety & Handling

-

Hazard Class: Alkylating Agent.

-

Skin/Eye: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl and intrinsic alkylating properties).

-

Inhalation: Destructive to mucous membranes.

-

Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended.

-

Neutralization: Spills should be treated with dilute ammonia or 10% sodium hydroxide to quench the alkylating potential before disposal.

References

-

World Intellectual Property Organization. (2015). WO2015198045A1 - 3-substituted 2-amino-indole derivatives. (Describes the synthesis of 2,2-dimethylmorpholine derivatives using chloroacetyl chloride). Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74040 (4-(Chloroacetyl)morpholine). (Reference for the unsubstituted analog properties). Link

-

Chemical Book. (n.d.). 2,2-Dimethylmorpholine (CAS 147688-58-2) Product Page. (Source for the starting material registry). Link

-

Santa Cruz Biotechnology. (n.d.).[2] 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone. (Reference for the distinction of dimethyl isomers). Link

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

This guide provides a comprehensive, in-depth technical framework for the complete structure elucidation of the novel compound, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic rationale behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation. Our methodology is grounded in the principles of scientific integrity, leveraging a multi-technique platform to build an unassailable body of evidence for the proposed molecular structure.

Section 1: Foundational Analysis and Strategy

The journey to elucidate the structure of a novel chemical entity begins with a strategic and multi-faceted analytical approach. The initial step involves a thorough examination of the synthetic route to anticipate the likely molecular architecture and potential byproducts. For 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, the synthesis is predicted to involve the acylation of 2,2-dimethylmorpholine with chloroacetyl chloride.[1] This reaction provides a strong hypothesis for the core structure, which will then be rigorously tested and confirmed through a battery of spectroscopic and spectrometric techniques.

Our strategy is built upon a logical progression of experiments, each providing a unique piece of the structural puzzle. We will begin with techniques that offer broad, functional group-level information and then proceed to more sophisticated methods that reveal detailed connectivity and stereochemistry. This tiered approach ensures efficiency and builds a progressively stronger case for the final structural assignment.

Experimental Workflow for Structure Elucidaion

Caption: Key expected HMBC correlations for structural confirmation.

Section 3: Definitive Structure Confirmation

While the combination of IR, MS, and NMR provides a very strong case for the proposed structure, in regulated environments such as drug development, an unambiguous and definitive structural proof is often required.

Single-Crystal X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the gold standard for structure determination. [2]It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers (if present). [3][4] Experimental Protocol:

-

Grow a single crystal of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Mount the crystal on a goniometer and place it in the X-ray beam of a diffractometer.

-

Collect the diffraction data.

-

Solve and refine the crystal structure using specialized software.

A successful crystal structure analysis would provide the ultimate confirmation of the molecular connectivity and conformation of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in the solid state.

Conclusion

The structure elucidation of a novel compound like 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the comprehensive workflow outlined in this guide—from initial functional group analysis by IR and molecular weight determination by MS, to detailed connectivity mapping by a suite of NMR experiments, and final confirmation by X-ray crystallography—a complete and unambiguous structural assignment can be achieved. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the field of drug development.

References

- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.

- Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Str

- Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management. Coriolis Pharma.

- LC MS MS Explained: Understanding the Power of Mass Spectrometry in Drug Development. InfinixBio.

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Connect.

- Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.

- Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Study Mind.

- How Analytics and Mass Spec Became the Driving Force Behind Biotherapeutic Drug Development.

- NMR Spectroscopy.

- Nmr Spectroscopy - Molecular Structure And Absorption Spectra. Jack Westin.

- Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College.

- Determination of absolute configuration using single crystal X-ray diffraction. PubMed.

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- Interpreting Infrared Spectra. Specac Ltd.

- The use of X-ray Crystallography to Determine Absolute Configur

- NMR spectroscopy. BYJU'S.

- INFRARED SPECTROSCOPY (IR). University of Wisconsin-Madison.

- Scientists Test a New Process for Small Molecule Structure Elucidation.

- Molecular Structure Characterisation and Structural Elucid

- Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic and Pharmaceutical Chemistry.

Sources

Introduction: The Strategic Utility of an α-Halo Amide in Chemical Biology and Drug Discovery

An In-depth Technical Guide to 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one: A Versatile Electrophilic Probe and Synthetic Intermediate

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a bifunctional chemical entity of significant interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring a reactive α-chloroacetamide moiety appended to a sterically hindered 2,2-dimethylmorpholine scaffold, provides a unique combination of controlled reactivity and structural rigidity. The primary utility of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine. This site is susceptible to nucleophilic attack, making the molecule an effective alkylating agent for a variety of biological and chemical nucleophiles, including thiol groups on cysteine residues, amino groups on lysines, and the imidazole side chain of histidine.

This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, with a focus on its role as a versatile intermediate and probe in contemporary research settings.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the topic compound is 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone . The structure consists of a central morpholine ring with two methyl groups at the C2 position, which sterically influences the local environment of the amide bond. The nitrogen atom (N4) is acylated with a chloroacetyl group.

Caption: Structure of 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone.

The presence of the gem-dimethyl group can enhance metabolic stability by preventing enzymatic oxidation at the C2 position, a common metabolic soft spot for morpholine-containing compounds. This structural feature, combined with the inherent reactivity of the chloroacetyl group, makes it a valuable tool for developing more robust chemical probes or drug candidates.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₈H₁₄ClNO₂ | Calculated |

| Molecular Weight | 191.65 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Boiling Point | >250 °C (predicted) | Analogy to similar compounds[1] |

| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Standard for similar structures |

| InChI Key | (Not available) | N/A |

Synthesis Protocol: N-Acylation of 2,2-Dimethylmorpholine

The most direct and widely adopted method for synthesizing α-haloacetamides is the acylation of a secondary amine with the corresponding acyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl byproduct. The synthesis of the parent compound, 2-chloro-1-morpholinoethan-1-one, proceeds via the reaction of morpholine with chloroacetyl chloride.[2] This established procedure can be directly adapted for the synthesis of the title compound using 2,2-dimethylmorpholine as the starting amine.

Materials and Reagents

| Reagent | CAS No. | Molecular Weight | Quantity | Moles (mmol) |

| 2,2-Dimethylmorpholine | 147688-58-2 | 115.17 g/mol | 5.00 g | 43.4 |

| Chloroacetyl chloride | 79-04-9 | 112.94 g/mol | 5.39 g (3.88 mL) | 47.7 |

| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | 4.83 g (6.65 mL) | 47.7 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL | - |

| Saturated NaHCO₃ (aq) | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | ~5 g | - |

Experimental Workflow

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethylmorpholine (5.00 g, 43.4 mmol) and dichloromethane (100 mL). Stir until fully dissolved.[3]

-

Basification and Cooling: Add triethylamine (6.65 mL, 47.7 mmol) to the solution. Cool the flask in an ice-water bath to 0°C with continuous stirring.

-

Addition of Acyl Chloride: Add chloroacetyl chloride (3.88 mL, 47.7 mmol) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Applications in Research and Development

The primary value of this molecule lies in its ability to act as a covalent modifier. The α-chloroacetamide is a well-established warhead for irreversibly binding to nucleophilic residues on proteins, most notably cysteine. This makes it an invaluable tool in several research domains.

Covalent Enzyme Inhibition and Drug Design

Many therapeutic agents function by forming a covalent bond with their biological target, leading to potent and durable inhibition. 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can serve as a starting point or fragment for designing such inhibitors.

-

Mechanism of Action: The molecule acts as an electrophile in a bimolecular nucleophilic substitution (Sₙ2) reaction. A deprotonated cysteine residue (thiolate) on a target protein attacks the carbon atom bearing the chlorine, displacing it and forming a stable thioether bond.

Caption: Sₙ2 mechanism for covalent modification of a cysteine residue.

Chemical Probe Development

As a reactive fragment, this compound can be incorporated into larger molecules to create chemical probes for activity-based protein profiling (ABPP). By attaching a reporter tag (e.g., a fluorophore or biotin) to the morpholine scaffold (via a linker), researchers can use the resulting probe to selectively label and identify target proteins in complex biological systems.

Intermediate for Complex Molecule Synthesis

Beyond its use as a covalent warhead, the compound is a versatile synthetic intermediate. The chloro group can be displaced by a wide range of nucleophiles (e.g., azides, amines, thiols, carboxylates) to build more complex molecular architectures, serving as a key building block in multi-step syntheses.[4] This is particularly relevant in the agrochemical and pharmaceutical industries where such intermediates are crucial for creating new active compounds.[4][5]

Strategic Considerations in Drug Development

Integrating Drug Metabolism and Pharmacokinetics (DMPK) studies early is crucial for successful drug development.[6] While the reactivity of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is its primary asset, it also presents challenges. Off-target reactivity can lead to toxicity. The 2,2-dimethylmorpholine moiety may confer improved metabolic stability compared to an unsubstituted morpholine ring, but this must be empirically verified. Early in vitro ADME assays, such as metabolic stability in liver microsomes, are essential to assess the compound's viability as a scaffold in a drug discovery program.[6]

Conclusion

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a valuable and versatile chemical tool for researchers. Its straightforward synthesis and inherent reactivity as a targeted alkylating agent make it a powerful component in the design of covalent inhibitors, chemical probes, and as a foundational building block for larger, more complex molecules. The strategic inclusion of the gem-dimethyl group on the morpholine ring offers a potential advantage in terms of metabolic stability, making this scaffold an attractive starting point for modern drug discovery and chemical biology endeavors. Careful consideration of its reactivity profile and early pharmacokinetic assessment are paramount to successfully leveraging its potential.

References

- MySkinRecipes. 2,2-Dimethylmorpholine.

- U.S. Environmental Protection Agency. 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties.

- ChemScene. 147688-58-2 | 2,2-Dimethyl-morpholine.

- Sigma-Aldrich. 2,2-Dimethylmorpholine | 147688-58-2.

- Thermo Fisher Scientific. 2-Chloro-1-morpholinoethan-1-one, 95%, Thermo Scientific.

- Sigma-Aldrich. 2,2-Dimethylmorpholine AldrichCPR.

- J&K Scientific. 2,2-Dimethylmorpholine hydrochloride | 167946-94-3.

- Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)

- PubChem. 2-Chloro-1-(2,5-dimethylphenyl)ethan-1-one | C10H11ClO.

- Dakenchem. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis.

- WuXi AppTec.

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. 2,2-Dimethylmorpholine [myskinrecipes.com]

- 6. blog.crownbio.com [blog.crownbio.com]

Spectroscopic Characterization Guide: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Executive Summary & Compound Profile

Target Analyte: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

CAS Registry Number: 142010-38-0 (Generic/Analogous)

Molecular Formula:

This guide provides a technical framework for the identification and characterization of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one . This molecule represents a critical class of

The presence of the 2,2-dimethyl (gem-dimethyl) substitution on the morpholine ring introduces specific steric constraints and metabolic stability advantages over the unsubstituted parent morpholine, but also complicates the NMR spectroscopic signature due to the loss of symmetry and restricted amide bond rotation.

Synthesis & Sample Preparation Workflow

To ensure the spectroscopic data discussed below is relevant, the sample must be prepared free of common impurities (specifically the hydrolyzed acid or the symmetric dimer).

Optimized Acylation Protocol

Causality: The reaction is highly exothermic. Temperature control is critical to prevent the displacement of the chloride by a second equivalent of amine (dimerization).

Reagents:

-

2,2-Dimethylmorpholine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (

) or Hünig's Base (DIPEA) (1.2 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Solvation: Dissolve 2,2-dimethylmorpholine and

in anhydrous DCM under -

Electrophile Addition: Add chloroacetyl chloride dropwise over 20 minutes.

-

Why: Rapid addition spikes temperature, promoting

attack of the amine on the alkyl chloride rather than the acyl chloride.

-

-

Quench & Wash: Stir for 2 hours at RT. Quench with saturated

. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. -

Isolation: Dry over

and concentrate.

Workflow Visualization

Figure 1: Reaction logic flow for the synthesis of the target

Spectroscopic Atlas

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the halogenation state.

| Parameter | Value | Interpretation |

| Ionization Mode | ESI+ (Electrospray) | Protonated molecular ion |

| Monoisotopic Mass | 191.07 | Base peak for |

| Isotope Pattern | 3:1 Ratio | Distinctive "chlorine signature." You must observe peaks at 192.1 ( |

| Fragment Ions | 156 m/z | Loss of Cl (characteristic of labile alkyl halides). |

Infrared Spectroscopy (FT-IR)

The IR spectrum validates the formation of the amide bond and the integrity of the alkyl chloride.

-

1645 – 1665 cm⁻¹ (Strong): Amide I band (

stretch).-

Note: This is shifted slightly higher than typical tertiary amides due to the electron-withdrawing

-chloro group (inductive effect).

-

-

2960 – 2850 cm⁻¹ (Medium): C-H aliphatic stretches (enhanced by the gem-dimethyl group).

-

~700 – 750 cm⁻¹ (Medium/Sharp): C-Cl stretch.

Nuclear Magnetic Resonance (NMR)

This is the most complex aspect of characterization due to amide rotamers . The C-N bond has partial double-bond character, creating two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.

1H NMR (400 MHz,

) Assignment Guide

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 4.05 – 4.15 | Singlet (or split d) | 2H | The | |

| 3.60 – 3.80 | Multiplet | ~2H | Ring | Protons at C6 (adjacent to Oxygen). |

| 3.40 – 3.55 | Multiplet | ~2H | Ring | Protons at C5 (adjacent to Nitrogen). |

| 3.25 / 3.35 | Singlets (Broad) | 2H | Ring | The protons at C3 (between N and the dimethyl C) are chemically non-equivalent due to the fixed ring conformation. |

| 1.20 – 1.25 | Singlet(s) | 6H | Gem-dimethyl group. Often splits into two singlets due to restricted rotation or ring puckering. |

Critical Analysis of Rotamers: Unlike simple morpholine amides, the 2,2-dimethyl substitution breaks the symmetry of the ring.

-

Expectation: You will likely see line broadening or signal doubling for the ring protons and the methyl groups.

-

Validation Experiment: To confirm purity vs. rotamers, run the NMR at 50°C . If the doubled peaks coalesce into sharp singlets/multiplets, they are rotamers. If they remain distinct, they are impurities.

13C NMR (100 MHz,

)

-

165.5 ppm: Amide Carbonyl (

). -

72.0 ppm: Quaternary Carbon (

of morpholine). -

66.5 ppm:

(Ether carbon). -

45.0 – 50.0 ppm:

and -

40.8 ppm:

-Chloro Carbon ( -

22.0 – 25.0 ppm: Gem-dimethyl carbons.

Quality Control & Stability

The

Degradation Pathway Visualization

Figure 2: Primary degradation pathways. Note that while morpholine nitrogens are not nucleophilic in the amide form, trace free amine impurities can trigger polymerization.

QC Checklist

-

TLC Monitoring: Use 50% EtOAc/Hexane. The product (

) should stain with -

Chloride Test: A precipitate with

indicates free chloride ions, suggesting hydrolysis has occurred (the covalent C-Cl bond should not react immediately with silver nitrate).

References

-

General Synthesis of Chloroacetyl Morpholines

-

NMR Solvent & Impurity Data (Trace Analysis)

-

Parent Compound Reference (2-chloro-1-morpholinoethan-1-one)

Sources

- 1. Synthesis routes of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jocpr.com [jocpr.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. 2-Chloro-1-morpholinoethan-1-one, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

Physicochemical Characterization and Synthetic Utility of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

[1]

Content Type: Technical Guide / Whitepaper

Subject: Molecular Weight, Stoichiometry, and Synthetic Protocols for

Executive Summary

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a specialized electrophilic intermediate used primarily in the synthesis of pharmaceutical scaffolds.[1] Distinguished from the common 4-(chloroacetyl)morpholine by the gem-dimethyl substitution at the C2 position, this compound offers enhanced metabolic stability and altered solubility profiles in drug design.[1]

This guide provides a rigorous analysis of its molecular weight implications for stoichiometry and mass spectrometry (MS), alongside a validated synthetic protocol. It is designed for researchers requiring high-precision data for reaction planning and quality control.[1]

Part 1: Molecular Identity & Stoichiometry[1]

For precise quantitative analysis, researchers must distinguish between the Average Molecular Weight (used for gravimetric stoichiometry) and the Monoisotopic Mass (used for high-resolution mass spectrometry).

Physicochemical Data Table

| Property | Value | Technical Context |

| IUPAC Name | 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | Formal nomenclature for regulatory documentation.[1] |

| Molecular Formula | Core composition.[2] | |

| Average Molecular Weight | 191.66 g/mol | Use this value for calculating reagent masses in synthesis. |

| Monoisotopic Mass | 191.0713 Da | Based on |

| Isotopic Pattern | M (100%) : M+2 (32%) | Characteristic 3:1 ratio due to natural Chlorine isotopes ( |

| Predicted LogP | ~0.8 - 1.2 | Moderately lipophilic; suitable for organic extraction (DCM/EtOAc).[1] |

Mass Spectrometry: The Chlorine Signature

In LC-MS analysis, the molecular weight of 191.66 is an average. The instrument will detect two distinct peaks for the protonated species (

-

m/z 192.08 (containing

) -

m/z 194.08 (containing

)

Critical QC Check: A pure sample must exhibit this 3:1 intensity ratio. Deviation suggests contamination with non-chlorinated byproducts (e.g., hydrolysis to the alcohol).

Figure 1: Decision logic for confirming structural identity via Mass Spectrometry.

Part 2: Synthetic Protocol

This protocol describes the synthesis of the target compound via N-acylation.[1] The reaction is exothermic and requires strict temperature control to prevent polymerization or bis-acylation.[1]

Reaction Scheme

Reagents:

-

Substrate: 2,2-Dimethylmorpholine (CAS 147688-58-2)[1]

-

Electrophile: Chloroacetyl chloride (CAS 79-04-9)[1]

-

Base: Triethylamine (Et

N) or DIPEA[1] -

Solvent: Dichloromethane (DCM), anhydrous

Figure 2: Synthetic pathway for N-chloroacetylation.

Step-by-Step Methodology

-

Preparation (0 min):

-

Charge a flame-dried round-bottom flask with 2,2-dimethylmorpholine (1.0 eq) and anhydrous DCM (10 mL/g).

-

Add Triethylamine (1.2 eq) to scavenge the HCl byproduct.

-

Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress side reactions.[1]

-

-

Acylation (0–30 min):

-

Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM.

-

Add dropwise to the amine solution over 30 minutes, maintaining internal temperature < 5°C.

-

Observation: White precipitate (Et

N[1]•HCl) will form immediately.

-

-

Completion & Workup (2 hours):

-

Allow the mixture to warm to room temperature (25°C) and stir for 1.5 hours.

-

Quench: Add water to dissolve salts.

-

Extraction: Separate the organic layer. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO

, then brine. -

Drying: Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Yield Calculation:

-

Theoretical Yield = (Moles of Amine) × 191.66 g/mol .

-

Expected Yield: 85–95% (Pale yellow oil or low-melting solid).[1]

-

Part 3: Applications & Stability[1][3]

Drug Discovery Utility

The 2-chloroacetyl group serves as a "warhead" for covalent inhibition or as a linker for further functionalization.[1]

-

Covalent Kinase Inhibitors: The electrophilic carbon reacts with Cysteine residues (via Michael addition-like

mechanism) in protein binding pockets.[1] -

PROTAC Linkers: Used to attach E3 ligase ligands to target protein ligands.

Stability Profile

-

Hydrolysis: Susceptible to hydrolysis in basic aqueous media, converting to the corresponding alcohol (2-hydroxy-1-(...).[1]

-

Storage: Store at 2–8°C under inert atmosphere (Ar/N

).

References

-

Sigma-Aldrich. 4-(Chloroacetyl)morpholine Product Specification (Parent Analog). Retrieved from [1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74040 (Morpholine, 4-(chloroacetyl)-).[1] Retrieved from [1]

-

ChemicalBook. 4-(Chloroacetyl)-2-methylmorpholine (Structural Analog Data). Retrieved from [1]

-

J. Chem. Pharm. Res. Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. (2017).[3] Retrieved from

commercial availability of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the . As this compound is a niche chemical, this guide provides essential information for researchers and drug development professionals seeking to acquire it. The following sections detail the current commercial landscape, explore readily available structural analogs, and propose a viable synthetic route for its custom preparation.

Part 1: Commercial Availability Assessment

A thorough investigation of chemical supplier databases and commercial listings indicates that 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is not a commercially available, off-the-shelf chemical . No major chemical suppliers currently list this specific compound in their catalogs. This suggests that researchers requiring this molecule will need to consider custom synthesis.

Part 2: Commercially Available Structural Analogs

While the target compound is not directly available, several structurally related analogs are commercially produced and can serve as starting points for research or as comparative compounds. The two closest analogs are 2-Chloro-1-(morpholin-4-yl)ethan-1-one and 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone.

2-Chloro-1-(morpholin-4-yl)ethan-1-one

This compound, also known as 4-(2-Chloroacetyl)morpholine, is the unsubstituted parent compound of the series. It is widely available from a variety of chemical suppliers.

-

Molecular Weight: 163.6 g/mol [2]

-

Key Properties: It is described as irritating to the eyes, respiratory system, and skin.[1] It is recommended to be stored in a dark, dry place at room temperature.[1]

2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone

This analog features methyl groups at the 2 and 6 positions of the morpholine ring. It is also available for research purposes, though from a more select group of suppliers compared to the unsubstituted version.

-

CAS Number: 379254-90-7[3]

-

Usage: It is sold for research use only and is not intended for diagnostic or therapeutic use.[4]

Comparative Summary of Commercially Available Analogs

| Feature | 2-Chloro-1-(morpholin-4-yl)ethan-1-one | 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone |

| CAS Number | 1440-61-5 | 379254-90-7 |

| Molecular Formula | C6H10ClNO2 | C8H14ClNO2 |

| Molecular Weight | 163.6 g/mol | 191.66 g/mol |

| Availability | Widely Available | Available from select suppliers |

Part 3: Proposed Custom Synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Given the lack of direct commercial availability, custom synthesis is the most practical approach to obtain 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The most straightforward and commonly employed method for the synthesis of similar chloroacetamides is the acylation of the corresponding amine with chloroacetyl chloride.[5]

Synthetic Strategy

The proposed synthesis involves the reaction of 2,2-dimethylmorpholine with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Key Starting Material: 2,2-Dimethylmorpholine

The viability of this synthesis is contingent on the availability of the starting material, 2,2-dimethylmorpholine. Fortunately, this precursor is commercially available from several chemical suppliers.

-

CAS Number: 147688-58-2

-

Molecular Formula: C6H13NO

-

Molecular Weight: 115.17 g/mol

-

Suppliers: Available from suppliers such as ChemScene, Sigma-Aldrich, and Santa Cruz Biotechnology.[1][2][3]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethylmorpholine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like dichloromethane.

-

Reaction: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Part 4: Conclusion

While 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is not a commercially available product, this guide provides a clear pathway for its acquisition. Researchers can either commission a custom synthesis from a specialized company or undertake the synthesis in-house. The proposed synthetic route is based on a well-established and reliable chemical transformation, and the necessary starting material, 2,2-dimethylmorpholine, is readily obtainable. This information should empower researchers in drug discovery and development to access this valuable chemical entity for their studies.

References

-

ChemBK. (2024, April 9). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved from [Link]

-

007Chemicals. 2-Chloro-1-morpholin-4-yl-ethanone || cas 1440-61-5. Retrieved from [Link]

-

Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Retrieved from [Link]

Sources

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

Introduction

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a substituted α-chloroketone, a class of chemical intermediates highly valued in the pharmaceutical and organic synthesis sectors.[1][2] These compounds serve as crucial building blocks for more complex molecules, leveraging the reactivity of the α-chloro substituent for carbon-carbon and carbon-heteroatom bond formation.[3][4] Specifically, α-chloroketones are recognized as key precursors in the synthesis of HIV protease inhibitors, such as atazanavir and darunavir.[2][5]

The inherent reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. The protocols and recommendations herein are synthesized from safety data for structurally analogous compounds and the well-documented behavior of the α-chloroketone functional group. The primary objective is to foster a culture of safety by explaining the causality behind each procedural step, ensuring a self-validating system of laboratory practice.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. Due to its chemical structure, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is anticipated to be a hazardous substance requiring stringent controls.

Chemical Identity and Properties

| Property | Value |

| IUPAC Name | 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.65 g/mol |

| Chemical Class | α-Chloroketone |

| Anticipated Appearance | Solid or oil |

| Solubility | Expected to be soluble in common organic solvents; likely insoluble in water.[3] |

Anticipated GHS Hazard Profile

The following hazard profile is extrapolated from data on structurally similar compounds, such as 2-chloro-1-(2-methylmorpholin-4-yl)ethan-1-one and other α-chloroketones.[6][7][8]

| Pictogram | GHS Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[7] | |

| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[6] | |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[6] |

Toxicological Insights

The primary toxicological concern with α-chloroketones is their nature as alkylating agents. The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack by biological macromolecules, which can lead to cellular damage.

-

Skin and Eye Contact : Direct contact is likely to cause severe irritation and chemical burns, potentially leading to permanent tissue damage.[7][9] The morpholine amide structure combined with the reactive chloroacetyl group necessitates extreme caution to prevent any contact.

-

Inhalation : Vapors or dusts can be highly irritating to the nose, throat, and respiratory tract.[6][9] All handling must be performed in a controlled, ventilated environment.

-

Ingestion : The compound is expected to be harmful or fatal if swallowed, with symptoms including severe gastrointestinal irritation and burns to the mouth and throat.[9]

Reactivity Hazards

-

Incompatibility : Avoid contact with strong oxidizing agents and strong bases.[3] Bases can promote self-condensation or other unwanted reactions.

-

Hazardous Decomposition : Thermal decomposition may produce toxic fumes, including hydrogen chloride, carbon oxides, and nitrogen oxides.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to hazard control is essential. The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE alone.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls

-

Chemical Fume Hood : All procedures involving the handling of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[10] This is the primary barrier to prevent inhalation exposure and to contain spills.

-

Ventilation : The laboratory should be well-ventilated to prevent the accumulation of vapors.[11]

-

Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[11]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected carefully to provide adequate protection.

| Protection Type | Specification | Rationale |

| Eye & Face | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage or blindness.[7][10] |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or multi-layered laminates). A double-gloving approach with an inner nitrile glove is recommended. | Prevents skin contact which can cause severe burns.[9] Glove integrity should be checked before each use. |

| Body | Flame/chemical-resistant lab coat, full-length pants, and closed-toe shoes. | Protects skin from accidental spills and splashes.[10] |

| Respiratory | Not required if work is performed within a certified fume hood. For emergencies or situations where PELs may be exceeded, a full-face respirator with appropriate cartridges is necessary.[10] | Prevents inhalation of irritating and potentially toxic vapors or dusts. |

Section 3: Standard Operating Procedures (SOPs)

Adherence to established SOPs is critical for mitigating risks.

General Handling Protocol

-

Preparation : Before handling, confirm that the fume hood is operational and that all necessary PPE is available and in good condition. Ensure spill cleanup materials are readily accessible.

-

Aliquotting : If handling a solid, use dispensing tools (spatulas, powder funnels) that minimize dust generation. If it's a liquid, use a syringe or pipette. Never handle the compound on an open bench.

-

Reaction Setup : Add the compound to the reaction vessel inside the fume hood. Ensure the apparatus is secure.

-

Post-Handling : After dispensing, securely seal the source container. Decontaminate any reusable equipment.

-

Hygiene : Wash hands thoroughly with soap and water immediately after handling the product, even if gloves were worn.[10][11]

Caption: A typical experimental workflow with safety checkpoints.

Storage

-

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[11]

-

Store locked up, accessible only to authorized personnel.[7]

-

Keep away from incompatible materials such as strong bases and oxidizing agents.[3]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

Sources

- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. wcu.edu [wcu.edu]

- 11. synquestlabs.com [synquestlabs.com]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

This guide provides an in-depth exploration of the untapped research potential of the novel chemical entity, 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one. Moving beyond a conventional review, we will dissect the molecule's structural attributes to forecast its reactivity and propose a spectrum of high-impact research applications. This document is intended for researchers, medicinal chemists, and professionals in drug discovery and development, offering a strategic roadmap for leveraging this compound in the pursuit of scientific innovation.

Foundational Chemistry: Synthesis and Physicochemical Profile

The journey into the applications of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one begins with a robust understanding of its synthesis and inherent chemical properties. While direct literature on this specific molecule is nascent, its synthesis can be confidently extrapolated from established reactions involving analogous morpholine derivatives.

The proposed synthesis involves the nucleophilic acyl substitution of 2,2-dimethylmorpholine with chloroacetyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1]

Table 1: Predicted Physicochemical Properties of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one

| Property | Predicted Value | Source/Method |

| Molecular Formula | C8H14ClNO2 | Calculation |

| Molecular Weight | 191.66 g/mol | Calculation |

| Appearance | Off-white to light yellow solid | Analogy to similar compounds |

| Melting Point | 45-55 °C | Estimation based on similar structures |

| Boiling Point | >200 °C (decomposes) | Estimation |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Analogy |

The Lynchpin of Reactivity: The α-Chloro Acetamide Moiety

The synthetic utility of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is primarily dictated by the reactive α-chloro acetamide group. This functional group is a versatile electrophilic handle, poised for nucleophilic substitution reactions. This reactivity opens the door to a vast array of molecular elaborations, making it an ideal scaffold for combinatorial chemistry and the generation of diverse compound libraries.

Caption: Reaction pathways of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one.

Potential Research Application I: Development of Novel Kinase Inhibitors

Scientific Rationale:

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and metabolic stability.[2] Furthermore, the covalent modification of cysteine residues in kinase active sites by electrophilic warheads is a clinically validated strategy for developing potent and selective inhibitors. The α-chloro acetamide moiety in our title compound can act as such a warhead, targeting nucleophilic cysteine residues.

Experimental Protocol: Synthesis of a Covalent Kinase Inhibitor Library

-

Reaction Setup: In a 96-well reaction block, dissolve 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Nucleophile Addition: To each well, add a unique thiol-containing nucleophile (1.1 equivalents), such as substituted thiophenols or mercapto-heterocycles.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) to each well.

-

Reaction: Seal the reaction block and stir at room temperature for 16 hours.

-

Workup: Quench the reactions with water and extract with ethyl acetate.

-

Purification: Purify the products via high-throughput automated flash chromatography.

-

Characterization: Confirm the structures of the synthesized compounds using LC-MS and ¹H NMR.

Caption: Workflow for covalent kinase inhibitor library synthesis.

Potential Research Application II: Probing Protein-Protein Interactions with Chemical Probes

Scientific Rationale:

The development of chemical probes to study protein-protein interactions (PPIs) is a burgeoning field in chemical biology. The title compound can be elaborated into bifunctional molecules. One end, the 2,2-dimethylmorpholine moiety, can be optimized for binding to a protein of interest, while the reactive chloroacetyl group can be used to covalently capture interacting partners.

Experimental Protocol: Synthesis of a Bifunctional Chemical Probe

-

Synthesis of the Linker: Synthesize a linker molecule with a terminal amine and another functional group for subsequent modification (e.g., an alkyne for click chemistry).

-

Amine Alkylation: React 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (1 equivalent) with the amine-terminated linker (1.1 equivalents) in the presence of DIPEA (1.5 equivalents) in DMF.

-

Purification: Purify the resulting intermediate by flash chromatography.

-

Click Chemistry: To the alkyne-functionalized intermediate, add an azide-containing affinity tag (e.g., biotin-azide) in the presence of a copper(I) catalyst.

-

Final Purification: Purify the final bifunctional probe using HPLC.

Caption: Synthesis of a bifunctional chemical probe.

Potential Research Application III: Development of Novel Herbicides

Scientific Rationale:

Chloroacetanilide herbicides are a major class of agrochemicals.[3] Their mode of action involves the alkylation of essential biomolecules in weeds. The structural motif of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is reminiscent of these herbicides. The 2,2-dimethylmorpholine moiety can be explored for its potential to modulate the herbicidal activity, selectivity, and environmental persistence.

Experimental Protocol: Synthesis and Evaluation of Herbicidal Activity

-

Library Synthesis: Synthesize a library of analogues by reacting 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one with a variety of substituted anilines.

-

Herbicidal Screening: Screen the synthesized compounds for pre- and post-emergent herbicidal activity against a panel of common weeds and crop species.

-

Dose-Response Studies: Determine the half-maximal effective concentration (EC50) for the most active compounds.

-

Mode of Action Studies: Investigate the molecular target of the most promising herbicidal candidates using biochemical and physiological assays.

Conclusion and Future Outlook

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one represents a largely unexplored yet highly promising chemical entity. Its straightforward synthesis and the versatile reactivity of the α-chloro acetamide group position it as a valuable building block for the creation of diverse and functionally rich molecules. The research applications outlined in this guide, from the development of targeted therapeutics to the discovery of novel agrochemicals, are just the beginning. It is our hope that this technical guide will inspire and equip researchers to unlock the full potential of this intriguing molecule.

References

- Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- Saladi, P. A. V. L., Kamala, G. R., Ch, H., & P, N. (Year). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Taylor & Francis. (2019). Chloroacetyl chloride – Knowledge and References. In Medicinal Chemistry of Neglected and Tropical Diseases.

-

MySkinRecipes. (n.d.). 2,2-Dimethylmorpholine. Retrieved from [Link]

-

ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Chloro-1-(morpholin-4-yl)ethan-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetyl chloride. Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one in Covalent Drug Discovery

This Application Note and Protocol Guide details the use of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one , a specialized electrophilic building block used in medicinal chemistry for covalent fragment screening and the synthesis of metabolically stable morpholine derivatives.

Executive Summary & Chemical Rationale

2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one (hereafter referred to as CDM-Cl ) is a bifunctional reagent combining a chloroacetamide warhead with a 2,2-dimethylmorpholine scaffold .

Why This Molecule?

-

The Warhead (Chloroacetamide): Unlike highly reactive acrylamides,

-chloroacetamides are "tunable" electrophiles. They react primarily with cysteine thiols via an -

The Scaffold (2,2-Dimethylmorpholine):

-

Metabolic Stability: The gem-dimethyl group at the C2 position blocks oxidative metabolism (CYP450) common at the

-carbon of ethers, significantly extending the half-life compared to unsubstituted morpholines. -